molecular formula C10H10ClNO2 B1623077 2-Chloro-N-phenylacetyl-acetamide CAS No. 4488-91-9

2-Chloro-N-phenylacetyl-acetamide

Cat. No.: B1623077
CAS No.: 4488-91-9
M. Wt: 211.64 g/mol
InChI Key: SLFPDCYXEHCGCK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It has been shown to exhibit antifungal activity against different strains ofAspergillus niger . Therefore, it can be inferred that the compound likely interacts with key proteins or enzymes in the fungal cells that are essential for their growth and survival.

Mode of Action

It has been suggested that the compound interacts with ergosterol in the plasma membrane . Ergosterol is a critical component of fungal cell membranes, and disruption of its function can lead to cell death. The compound’s interaction with ergosterol could alter the membrane’s properties, leading to increased permeability and eventual cell death .

Biochemical Pathways

For instance, it may disrupt ergosterol biosynthesis, a vital process for maintaining the integrity and function of the fungal cell membrane .

Pharmacokinetics

In silico studies predict that the compound has favorable physicochemical parameters, good oral bioavailability, and absorption in the gastrointestinal tract . It is also suggested that the compound can cross the blood-brain barrier and inhibit CYP1A2 , an enzyme involved in drug metabolism.

Result of Action

The primary result of the action of 2-Chloro-N-phenylacetyl-acetamide is the inhibition of fungal growth. The compound has been shown to inhibit conidia germination and exhibit fungicidal activity against different strains of Aspergillus niger . At concentrations of 50 to 500 µg/mL, it has little hemolytic effect and a protective effect for type A and O red blood cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-N-phenylacetyl-acetamide can be synthesized by reacting aniline with chloroacetyl chloride in the presence of glacial acetic acid . The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{ClCH}_2\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{NHCOCH}_2\text{Cl} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the synthesis involves mixing aniline with an acid-binding agent in a water-soluble organic solvent at room temperature. Chloroacetyl chloride is then added dropwise, and the mixture is heated to react. After the reaction, water is added slowly, and the product is crystallized at room temperature, filtered, and dried .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-phenylacetyl-acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amide and carboxylic acid.

Common Reagents and Conditions:

    Thionyl Chloride (SOCl2): Used for deacylation reactions.

    Acidic or Basic Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Hydrolysis Products: The major products are the corresponding amide and carboxylic acid.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 2-Chloro-N-phenylacetyl-acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with ergosterol and inhibit CYP1A2 sets it apart from other similar compounds .

Properties

IUPAC Name

N-(2-chloroacetyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c11-7-10(14)12-9(13)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFPDCYXEHCGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397348
Record name 2-Chloro-N-phenylacetyl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4488-91-9
Record name 2-Chloro-N-phenylacetyl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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